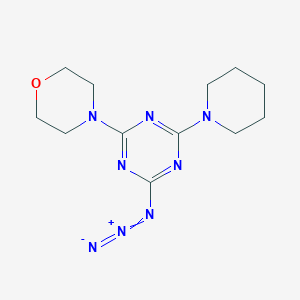

2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine is a compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties . The presence of the azido group in this compound makes it particularly interesting for applications in click chemistry and bioconjugation.

Métodos De Preparación

The synthesis of 2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine typically involves the substitution of chloride ions in cyanuric chloride with piperidine and morpholine . The reaction is carried out in the presence of sodium carbonate as a base, which acts as an acid scavenger. The reaction conditions often involve heating the mixture to 70-80°C in a dioxane/water solvent mixture . Industrial production methods may employ microwave irradiation to achieve higher yields and purity in a shorter time .

Análisis De Reacciones Químicas

2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to triazines. For instance, derivatives containing similar structural motifs have shown efficacy in inhibiting cyclooxygenase enzymes (COX), which are key players in inflammatory processes. The incorporation of morpholine and piperidine moieties may enhance the interaction with biological targets, leading to increased anti-inflammatory activity.

Case Study:

A study demonstrated that certain triazine derivatives exhibited significant inhibition of COX-II activity, suggesting that 2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine could be explored as a lead compound for developing new anti-inflammatory agents .

Antimicrobial Activity

The azido group present in the compound has been linked to antimicrobial properties. Compounds with azide functionalities have shown promising results against various bacterial strains and fungi. The ability to modify the triazine core allows for the creation of a library of compounds that can be screened for antimicrobial efficacy.

Case Study:

A series of novel pyrazolyl-s-triazine derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that modifications on the triazine ring significantly influenced the antimicrobial potency .

Anticancer Research

Triazines are also being investigated for their anticancer properties. The structural diversity offered by this compound allows it to potentially interfere with cancer cell proliferation pathways.

Case Study:

Research has indicated that certain triazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation . This suggests that this compound could serve as a scaffold for developing novel anticancer agents.

Data Table: Biological Activities of Related Triazine Compounds

Mecanismo De Acción

The mechanism of action of 2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine involves its interaction with biological targets through the azido group. The azido group can form covalent bonds with alkyne-containing molecules, facilitating the formation of stable triazole linkages . This property is particularly useful in bioconjugation and drug delivery systems .

Comparación Con Compuestos Similares

Similar compounds to 2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine include other 1,3,5-triazine derivatives such as:

4,6-Dipiperidino-1,3,5-triazin-2-yl derivatives: These compounds also exhibit antimicrobial and anticancer activities.

4,6-Dimorpholino-1,3,5-triazin-2-yl derivatives: Known for their use in monoamine oxidase inhibition.

4,6-Dimethoxy-1,3,5-triazin-2-yl derivatives: Used as coupling agents in peptide synthesis.

The uniqueness of this compound lies in its azido group, which provides versatility in click chemistry and bioconjugation applications .

Actividad Biológica

2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure

The compound features a triazine core substituted with an azido group, morpholine, and piperidine moieties. The general structure can be represented as follows:

where x, y, z, and a represent the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

Biological Activity Overview

The biological activities of this compound have been evaluated primarily for their anticancer properties. The following sections detail specific findings related to its activity against various cancer cell lines.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested on A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.

- IC50 Values : The IC50 values were reported to be less than those of standard anticancer agents like doxorubicin, indicating superior efficacy in certain contexts .

The proposed mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. By targeting this pathway, this compound may induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

SAR studies have highlighted the importance of specific substituents on the triazine ring in enhancing biological activity:

| Substituent | Effect on Activity |

|---|---|

| Azido Group | Enhances reactivity and biological potency |

| Morpholino Moiety | Improves solubility and cellular uptake |

| Piperidine Moiety | Contributes to binding affinity with target proteins |

These modifications help optimize the compound's pharmacological profile.

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Study on Inhibitory Effects : A study demonstrated that derivatives of this compound showed enhanced inhibitory effects on tumor growth in xenograft models when administered intravenously .

- Combination Therapies : Research has indicated that combining this compound with other therapeutic agents may lead to synergistic effects, enhancing overall efficacy against resistant cancer types .

Propiedades

IUPAC Name |

4-(4-azido-6-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N8O/c13-18-17-10-14-11(19-4-2-1-3-5-19)16-12(15-10)20-6-8-21-9-7-20/h1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBGFVPMEBHCBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)N=[N+]=[N-])N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.